molecular formula C18H25Cl2NO6 B4003125 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B4003125
M. Wt: 422.3 g/mol
InChI Key: OBPRYNAHBQRXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C18H25Cl2NO6 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate is 421.1058929 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

Research into the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV has shown that advanced oxidation processes can effectively treat wastewater containing chlorophenoxy herbicides. These processes lead to the mineralization of the herbicide, breaking it down into less harmful components, such as 2,4-dichlorophenol, oxalic acid, and carbon dioxide. This indicates the potential for 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate to be involved in environmental remediation and treatment technologies (Sun & Pignatello, 1993).

Synthesis of Complex Organic Molecules

The synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton showcases the utility of complex chemical reactions involving oxalate compounds and derivatives in producing naturally occurring cyclic hydroxamic acids. These compounds have applications ranging from agriculture to pharmaceuticals, suggesting a potential research avenue for 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate in synthesizing bioactive molecules (Hartenstein & Sicker, 1993).

Quantum Chemical Calculations for Corrosion Inhibition

A study on the inhibition efficiencies of some quinoxalines as corrosion inhibitors for copper in nitric acid media utilized quantum chemical calculations to determine the relationship between molecular structure and inhibition efficiency. This approach, examining electronic properties to predict material interaction, indicates the potential for researching 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate as a corrosion inhibitor or in other material science applications (Zarrouk et al., 2014).

Exploring Chemical Interactions and Mechanisms

The reaction of aminoxyls with dioxiranes, leading to the production of methoxyamine derivatives, highlights the intricate chemical interactions and potential for exploring radical-mediated reactions. Studies like this can provide a foundation for understanding how 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate might react under similar conditions, revealing pathways for synthesizing novel compounds or understanding its reactivity (Dinoi et al., 1998).

Properties

IUPAC Name

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO2.C2H2O4/c1-13-4-6-19(7-5-13)8-9-20-10-11-21-14-2-3-15(17)16(18)12-14;3-1(4)2(5)6/h2-3,12-13H,4-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPRYNAHBQRXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 2
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 4
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 5
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Reactant of Route 6
1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

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